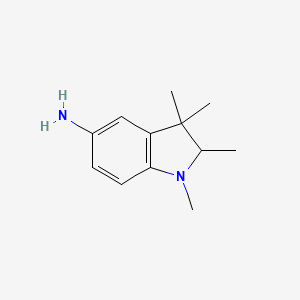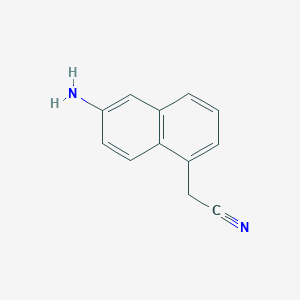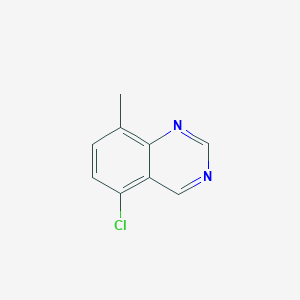
1,2,3,3-Tetramethylindolin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,3-Tetramethylindolin-5-amine is an organic compound with the molecular formula C12H18N2. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. The compound is characterized by its unique structure, which includes a primary amine group attached to an indole ring substituted with four methyl groups. This structural configuration imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,3-Tetramethylindolin-5-amine typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst. For this compound, the starting materials would include a suitably substituted phenylhydrazine and a ketone or aldehyde that provides the necessary methyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Fischer indole synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,3-Tetramethylindolin-5-amine undergoes various chemical reactions, including:
Oxidation: The primary amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and sulfonyl chlorides (RSO2Cl) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or sulfonated indole derivatives.
Aplicaciones Científicas De Investigación
1,2,3,3-Tetramethylindolin-5-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,2,3,3-Tetramethylindolin-5-amine involves its interaction with specific molecular targets and pathways. The primary amine group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the indole ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biological processes, including enzyme activity, signal transduction, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,3-Tetramethylindole: Lacks the primary amine group, resulting in different reactivity and applications.
5-Aminoindole: Contains an amino group at the 5-position but lacks the methyl substitutions, leading to distinct chemical properties.
2,3-Dimethylindole: Has fewer methyl groups, affecting its steric and electronic properties.
Uniqueness
1,2,3,3-Tetramethylindolin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of the primary amine group and multiple methyl substitutions enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
Propiedades
Fórmula molecular |
C12H18N2 |
|---|---|
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
1,2,3,3-tetramethyl-2H-indol-5-amine |
InChI |
InChI=1S/C12H18N2/c1-8-12(2,3)10-7-9(13)5-6-11(10)14(8)4/h5-8H,13H2,1-4H3 |
Clave InChI |
OYZYHZMIJDELBQ-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C2=C(N1C)C=CC(=C2)N)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-5-nitro-1H-imidazo[4,5-b]pyridine](/img/structure/B11910343.png)



![Methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11910361.png)
![5-Methoxy-2,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11910362.png)
![2,7-Diazaspiro[4.5]decane hydrochloride](/img/structure/B11910372.png)







